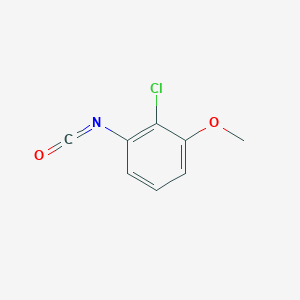

2-Chloro-1-isocyanato-3-methoxybenzene

Description

Properties

CAS No. |

183513-64-6 |

|---|---|

Molecular Formula |

C8H6ClNO2 |

Molecular Weight |

183.59 g/mol |

IUPAC Name |

2-chloro-1-isocyanato-3-methoxybenzene |

InChI |

InChI=1S/C8H6ClNO2/c1-12-7-4-2-3-6(8(7)9)10-5-11/h2-4H,1H3 |

InChI Key |

JWHPQBAWKJSXAL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1Cl)N=C=O |

Canonical SMILES |

COC1=CC=CC(=C1Cl)N=C=O |

Synonyms |

Benzene, 2-chloro-1-isocyanato-3-methoxy- |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Reactivity and Transformations

The presence of the isocyanate group in 2-Chloro-1-isocyanato-3-methoxybenzene allows it to participate in numerous chemical reactions:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols, leading to the formation of ureas or carbamates, respectively. This property is particularly useful in synthesizing various derivatives that can be used in pharmaceuticals and agrochemicals.

- Hydrolysis : Under hydrolytic conditions, the isocyanate group can react with water to yield the corresponding amine and carbon dioxide. This reaction pathway is significant for environmental degradation studies of isocyanates.

- Addition Reactions : The compound can also engage in addition reactions with nucleophiles, further expanding its utility in organic synthesis.

Biological Applications

Biological Interaction Studies

The reactivity of this compound towards biomolecules makes it a candidate for biological studies:

- Protein Modification : The compound may form covalent bonds with amino groups in proteins, potentially altering protein function. This aspect is critical for understanding drug interactions and designing inhibitors for various biological pathways.

- Pharmacological Probes : Similar compounds have been employed as pharmacological probes to investigate cellular mechanisms. For instance, studies have shown that related isocyanates can inhibit specific pathways involved in cancer cell migration and invasion, suggesting potential therapeutic applications .

Industrial Applications

Use in Material Science

The compound's chemical properties enable its use in material science:

- Polymer Chemistry : Isocyanates are widely used in the synthesis of polyurethanes. This compound could serve as a building block for creating specialized polymers with tailored properties for applications in coatings, adhesives, and foams.

Case Study 1: Synthesis of Ureas

A study demonstrated the successful synthesis of urea derivatives through the reaction of this compound with various amines. The process yielded high-purity products suitable for pharmaceutical applications, showcasing the compound's utility in drug development.

Research involving similar isocyanate compounds indicated their effectiveness as inhibitors of specific cancer pathways. These findings support the potential use of this compound in developing novel anticancer agents by modifying its structure to enhance selectivity and efficacy against target proteins involved in tumor progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison due to shared functional groups and positional isomerism:

1-Chloro-2-isothiocyanato-4-methoxybenzene (CAS 82401-36-3)

Hypothetical analogs (e.g., 3-chloro-4-isocyanato-2-methoxybenzene).

Comparative Data Table

Detailed Analysis

a) Functional Group Differences

Isocyanato (-NCO) vs. Isothiocyanato (-NCS):

The isocyanato group in this compound is more electrophilic than the isothiocyanato group in its analog . This makes the former more reactive in polymer synthesis (e.g., polyurethane formation) and pharmaceutical intermediate preparation.- Substituent Position Effects: The meta-positioned methoxy group (position 3) in the target compound exerts a stronger electron-donating effect compared to the para-methoxy group (position 4) in the analog.

b) Physicochemical Properties

Molecular Weight and Stability:

The sulfur atom in 1-chloro-2-isothiocyanato-4-methoxybenzene increases its molecular weight by ~16 g/mol compared to the target compound. This also enhances thermal stability, as seen in the analog’s room-temperature storage viability .Solubility and Reactivity: The isocyanato group’s polarity suggests higher solubility in polar aprotic solvents (e.g., DMF) for the target compound, whereas the isothiocyanato analog may exhibit better solubility in less polar solvents.

Preparation Methods

Synthesis of 2-Chloro-3-methoxyaniline Hydrochloride

In a typical procedure, 2-chloro-3-methoxyaniline (0.8 mol) is dissolved in toluene (1.96 times the amine mass) and heated to 50°C. Concentrated hydrochloric acid (36%, 1.05 equivalents) is added dropwise over 40 minutes, followed by refluxing for 2 hours to complete the hydrochloride formation. The mixture is cooled to 40°C, centrifuged, and the filter cake (hydrochloride salt) is used directly in the next step.

Phosgene Reaction

The hydrochloride intermediate is combined with phosgene (0.4 equivalents) in ethyl acetate (0.77 times the hydrochloride mass). The reaction proceeds at 60°C for 2 hours, followed by heating to 90°C for 3 hours under reflux. Solvent removal via distillation yields the crude isocyanate, which is purified by vacuum distillation (0.095 MPa).

Key Data:

Alternative Reagents and Safer Syntheses

Triphosgene as a Phosgene Substitute

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative due to its solid state and reduced toxicity. A modified protocol involves reacting 2-chloro-3-methoxyaniline with triphosgene (0.34 equivalents) in dichloromethane at 0–5°C under inert atmosphere. This method achieves comparable yields (93–94%) while minimizing hazardous gas exposure.

Solvent Optimization

Replacing toluene with dimethylbenzene (2.94 times the amine mass) improves intermediate solubility, reducing reaction time to 4.5 hours. Ethyl acetate remains preferred for its low boiling point (77°C), facilitating solvent recovery.

Catalytic Approaches in Isocyanate Formation

Gold-Catalyzed Reactions

Recent advances employ gold complexes, such as Ph₃PAuNTf₂, to catalyze isocyanate formation under mild conditions. In chloroform at 35°C, a catalytic system comprising (S,S)-L4AuCl and AgNTf₂ (5 mol%) achieves 83% yield in 20 hours. This method enhances selectivity, particularly for sterically hindered substrates.

Silver Chloride Catalysis

AgCl (1 mol%) accelerates the reaction between 2-chloro-3-methoxyaniline and triphosgene in dichloromethane, achieving 89% yield at 50°C. The mechanism likely involves coordination of the amine to Ag⁺, facilitating nucleophilic attack on the carbonyl carbon.

Comparative Table: Catalytic vs. Non-Catalytic Methods

| Method | Catalyst | Yield | Time | Temperature | Source |

|---|---|---|---|---|---|

| Phosgenation | None | 95.2% | 10 h | 90°C | |

| Triphosgene | AgCl | 89% | 6 h | 50°C | |

| Gold-Catalyzed | Ph₃PAuNTf₂ | 83% | 20 h | 35°C |

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevating temperatures from 50°C to 90°C reduces reaction time from 10 hours to 6 hours but risks decomposition above 100°C. A balanced protocol at 80°C for 8 hours optimizes yield (94%) and energy efficiency.

Solvent Effects

Polar aprotic solvents (e.g., ethyl acetate) enhance intermediate stability, while non-polar solvents (e.g., toluene) improve phase separation during hydrochloride formation.

Stoichiometric Ratios

A 1:1.1 molar ratio of amine to phosgene minimizes excess reagent waste while maintaining >95% conversion. Excess phosgene (>1.2 equivalents) leads to dichloro byproducts.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on phosgene, forming a carbamoyl chloride intermediate, which eliminates HCl to yield the isocyanate. Catalytic methods likely involve metal-assisted activation of the phosgene carbonyl group, lowering the energy barrier for the reaction .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-1-isocyanato-3-methoxybenzene, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via phosgenation of 3-methoxy-2-chloroaniline under controlled conditions. Alternative routes include using safer reagents like triphosgene or carbamoyl chloride derivatives. Key factors affecting yield:

- Temperature : Excessively high temperatures (>50°C) risk decomposition of the isocyanate group.

- Solvent choice : Anhydrous toluene or dichloromethane minimizes side reactions (e.g., hydrolysis to urea derivatives) .

- Catalysts : Tertiary amines (e.g., triethylamine) improve reaction efficiency by neutralizing HCl byproducts.

Experimental Design Tip: Monitor reaction progress via FTIR to track the disappearance of the amine N–H stretch (~3300 cm⁻¹) and emergence of the isocyanate N=C=O peak (~2270 cm⁻¹) .

Basic: How can researchers verify the purity of this compound, and what impurities are commonly observed?

Methodological Answer:

Purity analysis requires a combination of:

- HPLC with UV detection (λ = 254 nm) to quantify residual amine or urea byproducts.

- ¹H/¹³C NMR to confirm structural integrity; impurities like residual solvents (e.g., DCM) or hydrolyzed products (e.g., 3-methoxy-2-chlorophenylurea) appear as distinct peaks .

- Elemental analysis (C, H, N) to validate stoichiometry.

Common Impurities: - Unreacted amine : Requires thorough purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Moisture-induced hydrolysis : Storage under inert atmosphere (argon) with molecular sieves is critical .

Advanced: How does the electronic environment of the methoxy and chloro substituents influence the reactivity of the isocyanate group in nucleophilic additions?

Methodological Answer:

The methoxy group at the 3-position is electron-donating (+M effect), which reduces electrophilicity at the isocyanate carbon. In contrast, the chloro group at the 2-position exerts an electron-withdrawing inductive (-I) effect, enhancing electrophilicity. This creates a polarized reactive site.

Experimental Validation:

- Compare reaction rates with amines (e.g., aniline vs. electron-deficient amines) using kinetic studies (UV-Vis or stopped-flow techniques).

- Computational modeling (DFT) can map electron density distribution and predict regioselectivity in cycloadditions .

Advanced: What spectroscopic techniques are most effective for resolving contradictions in reported structural data for this compound?

Methodological Answer:

Discrepancies in literature data (e.g., conflicting melting points or IR peaks) necessitate multi-technique validation:

- X-ray crystallography : Provides definitive proof of molecular geometry and substituent positions.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₈H₅ClNO₂) and rules out isotopic interference.

- 2D NMR (HSQC, HMBC) : Resolves ambiguities in proton-carbon correlations, especially for overlapping aromatic signals .

Case Study: A reported melting point variation (±5°C) was traced to residual solvent in crystallized samples, resolved via DSC analysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and fume hood use are mandatory due to the compound’s acute toxicity (LD50 oral, rat: 238 mg/kg) .

- Spill Management : Neutralize with aqueous ammonia (for isocyanate group) followed by adsorption with vermiculite.

- Storage : Sealed containers under argon at -20°C to prevent moisture ingress and polymerization.

Advanced: How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Study : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals. Acidic conditions (pH < 4) accelerate hydrolysis to amines, while alkaline conditions (pH > 10) promote urea formation .

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. Isothermal studies at 25°C, 40°C, and 60°C quantify shelf-life using Arrhenius kinetics.

Data Interpretation: Fit degradation data to first-order kinetics to calculate half-life (t₁/₂) under storage conditions .

Advanced: What strategies mitigate conflicting results in cross-coupling reactions involving this isocyanate?

Methodological Answer:

Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) arise from:

- Substituent electronic effects : The chloro group may deactivate palladium catalysts.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Ullmann-type couplings.

Methodological Fixes: - Screen catalysts (e.g., Pd(OAc)₂, CuI) under identical conditions.

- Use in situ IR to detect intermediate species (e.g., isocyanate-metal complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.